molecular formula C8H16Br2MnO2 B6308463 Dibromomanganese;oxolane CAS No. 57298-42-7

Dibromomanganese;oxolane

Cat. No.: B6308463
CAS No.: 57298-42-7
M. Wt: 358.96 g/mol
InChI Key: YSFLXXISYMYNGB-UHFFFAOYSA-L
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Description

Dibromomanganese;oxolane refers to a coordination complex where manganese(II) bromide (MnBr₂) is ligated by oxolane (tetrahydrofuran, THF) molecules. This complex is typically formulated as MnBr₂(THF)ₓ, where THF acts as a Lewis base, coordinating to the Mn²⁺ center. Such complexes are pivotal in organometallic chemistry, serving as precursors for catalytic applications, including cross-coupling reactions and polymerization processes . The oxolane ligand enhances solubility in organic solvents and stabilizes the metal center by occupying coordination sites, which modulates reactivity .

Properties

IUPAC Name

dibromomanganese;oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O.2BrH.Mn/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFLXXISYMYNGB-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.[Mn](Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2MnO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibromomanganese;oxolane typically involves the reaction of manganese compounds with bromine in the presence of oxolane. One common method is the dibromination of manganese using oxalyl bromide, which acts as a brominating agent . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Dibromomanganese;oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, tert-butylhydroperoxide, and m-chloroperbenzoic acid for oxidation reactions . The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce manganese oxides, while substitution reactions can yield various halogenated manganese compounds.

Scientific Research Applications

Dibromomanganese;oxolane has several scientific research applications, including:

Mechanism of Action

The mechanism by which dibromomanganese;oxolane exerts its effects involves the formation of high-valent manganese-oxo intermediates. These intermediates are highly reactive and can participate in various oxidation and reduction reactions. The molecular targets and pathways involved include enzymes and other biological molecules that interact with manganese in different oxidation states .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Metal Center Geometry Magnetic Moment (μB) Conductivity (S/cm) Key Applications
MnBr₂(THF)₂ Mn(II) Octahedral 5.9 Insulating Catalysis, Synthesis
CoBr₂(THF)₂ Co(II) Tetrahedral 4.1 Insulating Magnetism Studies
Cu(II)-oxolane oxime Cu(II) Square Planar 1.7 10⁻⁴–10⁻⁶ Conductive Materials
𝜇-Oxamido Cu-Mn Cu(II)-Mn(II) Bridged Antiferromagnetic N/A Magnetic Coupling Studies

Table 2: Thermal and Solubility Data

Compound THF Desorption Temp (°C) Solubility in THF (g/100 mL) Stability in Air
MnBr₂(THF)₂ 120 25 Moderate (hygroscopic)
NiCl₂(THF)₂ 110 18 Low (oxidizes)
Cu(II)-oxolane oxime N/A <1 High

Research Findings and Trends

  • Conformational Flexibility: NMR studies () reveal oxolane’s pseudorotation in MnBr₂(THF)ₓ enhances ligand lability, critical for catalytic turnover .
  • Substituent Effects : Alkyl substituents on oxolane () lower ring-opening activation energy by 8 kcal/mol in radical systems, a property exploitable in designing redox-active Mn complexes .
  • Biological Relevance : While MnBr₂(THF)ₓ lacks direct bioactivity, oxolane rings in antifungal agents (e.g., VT-1161, ) rely on hydrogen-bonding interactions, highlighting divergent design principles .

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